8-Methoxy-3-(1-methyl-2-oxopropoxy)benzo[c]chromen-6-one
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Overview
Description
8-methoxy-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C18H16O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxybenzo[c]chromen-6-one and 3-oxobutan-2-yl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the 3-oxobutan-2-yl group is introduced to the 8-methoxybenzo[c]chromen-6-one core.
Industrial Production Methods
In an industrial setting, the production of 8-methoxy-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the 3-oxobutan-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
8-methoxy-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and photovoltaic materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis.
Biological Effects: The compound’s effects include inhibition of inflammatory mediators, induction of cell cycle arrest, and promotion of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-methoxybenzo[c]chromen-6-one: Lacks the 3-oxobutan-2-yl group, resulting in different biological activities.
3-[(3-oxobutan-2-yl)oxy]benzo[c]chromen-6-one: Lacks the methoxy group at the 8-position, leading to variations in chemical reactivity and biological effects.
Uniqueness
8-methoxy-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one is unique due to the presence of both the methoxy group at the 8-position and the 3-oxobutan-2-yl group, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H16O5 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
8-methoxy-3-(3-oxobutan-2-yloxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C18H16O5/c1-10(19)11(2)22-13-5-7-15-14-6-4-12(21-3)8-16(14)18(20)23-17(15)9-13/h4-9,11H,1-3H3 |
InChI Key |
ICGXEWJKAOHEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2 |
Origin of Product |
United States |
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